molecular formula C8H13BrO2S B12616678 6-Bromo-1-(ethenesulfonyl)hex-1-ene CAS No. 917837-01-5

6-Bromo-1-(ethenesulfonyl)hex-1-ene

Cat. No.: B12616678
CAS No.: 917837-01-5
M. Wt: 253.16 g/mol
InChI Key: FBQVYQKZQBTODJ-UHFFFAOYSA-N
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Description

6-Bromo-1-(ethenesulfonyl)hex-1-ene is an organic compound with the molecular formula C8H13BrO2S. It is a derivative of hexene, featuring a bromine atom and an ethenesulfonyl group attached to the hexene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(ethenesulfonyl)hex-1-ene typically involves the bromination of 1-hexene followed by the introduction of the ethenesulfonyl group. One common method is as follows:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(ethenesulfonyl)hex-1-ene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2R).

    Addition Reactions: The double bond in the ethenesulfonyl group can participate in addition reactions with electrophiles or nucleophiles.

    Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents such as ethanol (EtOH) or dimethyl sulfoxide (DMSO).

    Electrophilic Addition: Reagents like hydrogen bromide (HBr) or sulfuric acid (H2SO4) in aqueous or organic solvents.

    Elimination: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) in aprotic solvents.

Major Products

    Substitution: Products like 6-hydroxy-1-(ethenesulfonyl)hex-1-ene or 6-amino-1-(ethenesulfonyl)hex-1-ene.

    Addition: Products like 6-bromo-1-(2-bromoethanesulfonyl)hexane.

    Elimination: Products like 1-(ethenesulfonyl)hex-1-ene.

Scientific Research Applications

6-Bromo-1-(ethenesulfonyl)hex-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Potential use in the modification of biomolecules for studying biological processes. It can be used to introduce functional groups into peptides or proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with biological activity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(ethenesulfonyl)hex-1-ene depends on the specific reaction it undergoes. Generally, the bromine atom acts as a leaving group in substitution reactions, while the ethenesulfonyl group can participate in addition reactions. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1-hexene: Similar structure but lacks the ethenesulfonyl group.

    1-Hexene: A simple alkene without the bromine or ethenesulfonyl groups.

    6-Bromo-1-hexanol: Contains a hydroxyl group instead of the ethenesulfonyl group.

Uniqueness

6-Bromo-1-(ethenesulfonyl)hex-1-ene is unique due to the presence of both a bromine atom and an ethenesulfonyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs. Its reactivity and versatility make it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

917837-01-5

Molecular Formula

C8H13BrO2S

Molecular Weight

253.16 g/mol

IUPAC Name

6-bromo-1-ethenylsulfonylhex-1-ene

InChI

InChI=1S/C8H13BrO2S/c1-2-12(10,11)8-6-4-3-5-7-9/h2,6,8H,1,3-5,7H2

InChI Key

FBQVYQKZQBTODJ-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C=CCCCCBr

Origin of Product

United States

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